![molecular formula C19H27N7O B5539637 1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. The process may include etherification, hydrazonation, cyclization, and reduction steps to build up the complex structure. An example is the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which was achieved through a four-step process with an overall yield of 39% (Q. Zhang et al., 2019).

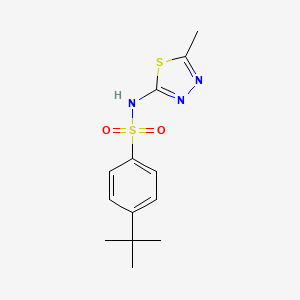

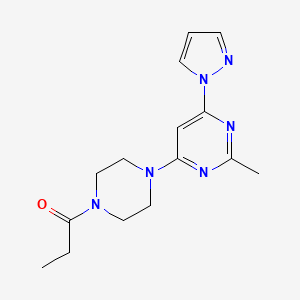

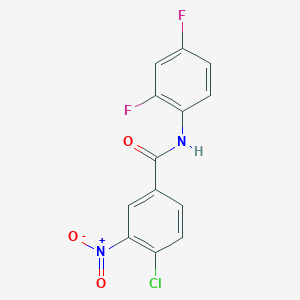

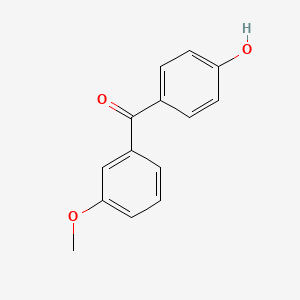

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and DFT calculations. These techniques provide detailed information about the arrangement of atoms within the molecule, the conformation of various moieties, and the electronic distribution across the molecule. For instance, structural characterization of related isothiazolopyridines revealed significant stacking interactions and hydrogen bonding patterns, influencing the molecular conformation and packing in crystals (Z. Karczmarzyk & W. Malinka, 2004; 2008).

Chemical Reactions and Properties

Compounds like "1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine" can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, due to the presence of reactive functional groups. These reactions can be utilized to further modify the compound or to study its reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields. X-ray diffraction analysis can reveal the crystal packing and hydrogen bonding, essential for understanding the compound's stability and solubility (E. Soleimani, 2014).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of new pyridine derivatives incorporating piperazine has shown variable and modest activity against bacteria and fungi. This indicates a potential application of piperazine derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antileishmanial Agents

Piperazine-linked compounds have also been identified for their antileishmanial activity. A study prepared a series of 1,4-diarylpiperazines, with some compounds showing significant potency against leishmaniasis, suggesting their potential as antileishmanial agents (Mayence et al., 2004).

Antihypertensive Agents

The creation of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties has been investigated for antihypertensive activity. Some of these compounds showed promising activity, indicating the potential application of piperazine derivatives in treating hypertension (Bayomi et al., 1999).

Structural Characterization

Structural characterization of piperazine derivatives has provided insights into their potential analgesic properties. Studies on isothiazolopyridines with piperazine moieties have explored their conformational and electronic parameters, contributing to understanding their analgesic action (Karczmarzyk & Malinka, 2008).

Antiproliferative Activities

Research into piperazine derivatives has also extended to exploring their potential antiproliferative activities against various cancer cell lines. The modification of the basic piperazine structure has led to compounds being evaluated in clinical trials for treating prostate cancer, demonstrating the importance of piperazine derivatives in cancer research (Bradbury et al., 2013).

Propriétés

IUPAC Name |

[1-(2-piperidin-2-ylethyl)triazol-4-yl]-(4-pyridin-4-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O/c27-19(25-13-11-24(12-14-25)17-4-8-20-9-5-17)18-15-26(23-22-18)10-6-16-3-1-2-7-21-16/h4-5,8-9,15-16,21H,1-3,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUFIRMQQNJFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)